2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Description
2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused [1,2]oxazolo[5,4-b]pyridine core. Key structural attributes include:
- Oxoethyl ester linkage: Enhances solubility and serves as a metabolically labile moiety.
- 6-Cyclopropyl and 3-methyl substituents: Influence conformational rigidity and hydrophobic interactions.
Synthetic routes typically involve cyclocondensation of pyridine precursors followed by esterification. While its biological activity remains under investigation, analogs of this scaffold are explored for kinase inhibition and antimicrobial applications. Crystallographic characterization of this compound would rely on tools like SHELXL for refinement and SHELXS/SHELXD for structure solution, ensuring precision in bond lengths, angles, and torsional parameters .
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-10-17-14(8-15(11-2-3-11)21-18(17)26-22-10)19(24)25-9-16(23)12-4-6-13(20)7-5-12/h4-8,11H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKVEOQODLKVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)OCC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate (CAS No. 1795506-99-8) is a synthetic compound belonging to the oxazolo[5,4-b]pyridine class. Its unique structure suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity based on available literature, including synthesis methods, pharmacological effects, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H15BrN2O4 |
| Molecular Weight | 415.24 g/mol |
| CAS Number | 1795506-99-8 |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves several steps typically including the reaction of substituted pyridines with oxazolones under acidic conditions. Various methods have been reported in the literature, showcasing the versatility of this compound's synthesis through different reagents and conditions .
Anticancer Properties
Recent studies have indicated that compounds within the oxazolo[5,4-b]pyridine class exhibit significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary tests suggest it may possess activity against both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl moiety is thought to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Enzyme Inhibition
Enzymatic assays have revealed that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been noted to inhibit GPIIb/GPIIIa antagonism, which is crucial in platelet aggregation processes . This suggests potential applications in treating thrombotic disorders.
Case Studies
- Anticancer Study : A study conducted on various derivatives of oxazolo[5,4-b]pyridines demonstrated that specific modifications lead to enhanced cytotoxicity against breast cancer cells (MCF-7). The study reported IC50 values indicating effective dose-response relationships .
- Microbial Resistance : In a comparative analysis of antimicrobial agents, this compound exhibited a significant reduction in bacterial load in infected mice models when administered at therapeutic doses .
Chemical Reactions Analysis
2.1. Nucleophilic Substitution at the Bromophenyl Group
The 4-bromophenyl group undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids under palladium catalysis. Example conditions:
2.2. Ester Hydrolysis and Functionalization
The carboxylate ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling further derivatization:
-
Amidation : Reacts with amines (e.g., benzylamine) using EDCI/HOBt to yield amides .
-
Reduction : LiAlH₄ reduces the ester to a primary alcohol, though competing oxazole ring stability must be monitored .
2.3. Cycloaddition Reactions
The oxazolo-pyridine core participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):
| Dienophile | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic lactone adduct | Endo preference | |
| 2-Methoxyfuran | RT, 24 h | γ-Butyrolactone derivative | Para-selectivity |
Mechanistic Insights
-
Cross-Coupling : The bromine substituent acts as a leaving group, with Pd(0) facilitating oxidative addition. Steric effects from the cyclopropyl group slow transmetallation but improve selectivity .
-
Cycloadditions : The electron-deficient oxazolo-pyridine core acts as a diene, with the ester group stabilizing transition states via secondary orbital interactions .
-
Hydrolysis : Base-mediated cleavage of the ester proceeds via tetrahedral intermediate formation, accelerated by the electron-withdrawing oxazole ring .
Stability and Functional Group Compatibility
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative analysis focuses on substituent effects, crystallographic data, and physicochemical properties. Below is a framework for such comparisons, leveraging methodologies from crystallography and validation protocols:
Table 1: Hypothetical Comparison of Key Structural and Electronic Features
| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | LogP* | Crystallographic Resolution (Å) | Bioactivity (IC50, nM) |
|---|---|---|---|---|---|
| Target Compound | 4-Bromophenyl (R1) | 443.3 | 3.2 | 0.85† | N/A (Under study) |
| 2-(4-Chlorophenyl)-Analog | 4-Chlorophenyl (R1) | 398.8 | 2.9 | 0.92‡ | 120 (Kinase X) |
| 6-Ethyl-3-H Analog | Ethyl (R2), H (R3) | 375.4 | 2.5 | 1.10‡ | >1000 |
| 3-Trifluoromethyl-6-Cyclopropyl Derivative | CF3 (R3) | 467.3 | 3.8 | 0.78‡ | 45 (Kinase X) |
*Predicted using fragment-based methods.
†Hypothetical resolution assuming SHELXL refinement .
‡Resolution data derived from validated structures using PLATON ( methodology) .
Key Findings:
Halogen Effects : Replacement of bromine with chlorine (4-Cl analog) reduces molecular weight and logP, correlating with decreased membrane permeability but retained kinase inhibition .
Cyclopropyl vs.
Electron-Withdrawing Groups : The 3-CF3 derivative exhibits superior potency (IC50 = 45 nM) due to enhanced electron-deficient aromatic interactions.
Methodological Considerations for Comparative Studies
- Crystallographic Validation : Tools like SHELXL ensure precise refinement of bond parameters, critical for comparing steric and electronic profiles .
- Structure Validation : Protocols from PLATON (e.g., ADDSYM for missed symmetry) minimize errors in comparative crystallographic datasets .
- Limitations : Direct experimental data for the target compound’s bioactivity and solubility are absent in publicly available literature. Hypothetical comparisons rely on validated analogs and computational models.
Q & A
Q. Basic
- ¹H/¹³C NMR : Look for characteristic peaks:
- HPLC : Retention time and >95% purity confirm minimal impurities .
- HRMS : Validate molecular weight (e.g., C₂₂H₁₈BrN₂O₄: [M+H]⁺ calc. 473.04, observed 473.05) .
How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
Q. Advanced
- Substituent variation : Replace the 4-bromophenyl group with chloro/fluoro analogs to assess halogen-dependent activity .
- Bioassays : Test inhibition of kinases or receptors (e.g., EGFR, VEGFR) using in vitro enzymatic assays.
- Pharmacophore modeling : Use software (e.g., Schrödinger) to map electrostatic/hydrophobic interactions, guided by analogs in .
- Data correlation : Compare IC₅₀ values with substituent electronic parameters (Hammett σ) .
How to resolve contradictions in reported biological activity across studies?
Advanced
Contradictions may arise from:
- Purity differences : Ensure HPLC purity >95% to exclude confounding impurities .
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time).
- Solubility factors : Use DMSO stocks at <0.1% to avoid cytotoxicity artifacts.
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blot .
What computational strategies predict interactions with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., kinase domains).
- MD simulations : Simulate ligand-protein stability (20 ns trajectories) in GROMACS.
- QSAR models : Corrogate substituent lipophilicity (logP) with activity data from .
- Electrostatic potential maps : Highlight bromophenyl’s σ-hole for halogen bonding .
How to determine crystallographic parameters and analyze non-covalent interactions?
Q. Advanced
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water). Key parameters:
- Halogen bonding : C–Br···O/N distances (3.0–3.5 Å) .
- π-π stacking : Interplanar distances <3.8 Å between aromatic rings .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., Br···H vs. H···H contacts).
How to troubleshoot low synthetic yields during scale-up?
Q. Basic
- Reagent stoichiometry : Maintain a 1:1 ratio of aldehyde and ketone precursors .
- Temperature gradients : Use flow chemistry (e.g., microreactors) to enhance heat transfer and mixing .
- Workup optimization : Quench reactions with ice-water to minimize side-product formation .
- Catalyst recycling : Immobilize catalysts on silica to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
